Carbonic acid;5-(3-hydroxypyrrolidin-1-yl)-2-piperidin-3-ylpyridazin-3-one
CAS No.:
Cat. No.: VC20389555
Molecular Formula: C14H22N4O5
Molecular Weight: 326.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N4O5 |
|---|---|
| Molecular Weight | 326.35 g/mol |
| IUPAC Name | carbonic acid;5-(3-hydroxypyrrolidin-1-yl)-2-piperidin-3-ylpyridazin-3-one |
| Standard InChI | InChI=1S/C13H20N4O2.CH2O3/c18-12-3-5-16(9-12)11-6-13(19)17(15-8-11)10-2-1-4-14-7-10;2-1(3)4/h6,8,10,12,14,18H,1-5,7,9H2;(H2,2,3,4) |
| Standard InChI Key | FTLDILHVOPFWQY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCC(C3)O.C(=O)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Core Scaffold and Substituent Configuration
The molecule’s backbone consists of a 2,3-dihydropyridazin-3-one ring, a six-membered partially saturated nitrogen heterocycle. At position 2 of this ring, a piperidin-3-yl group is attached, introducing a secondary amine functionality and conformational flexibility. Position 5 is occupied by a 3-hydroxypyrrolidin-1-yl substituent, contributing both hydrogen-bonding capacity and stereochemical complexity. The carbonic acid component likely exists as a counterion, forming a salt complex that enhances solubility.
Key structural features include:
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Stereochemistry: The hydroxypyrrolidine group exhibits a (3S) configuration in the enantiomerically pure form (CAS 1807901-51-4), as indicated by the isomeric SMILES string.
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Hydrogen-Bonding Motifs: The hydroxyl group on pyrrolidine and the carbonyl oxygen on the pyridazinone ring create multiple hydrogen-bond donor/acceptor sites.
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Tautomerism: The dihydropyridazinone system permits keto-enol tautomerism, though the keto form predominates under standard conditions.
Spectroscopic and Computational Characterization
The compound’s Standard InChIKey (FTLDILHVOPFWQY-UHFFFAOYSA-N) and canonical SMILES (C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCC(C3)O.C(=O)(O)O) provide unambiguous identifiers for database searches. Nuclear magnetic resonance (NMR) data for related compounds suggest characteristic signals:
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-NMR: Pyrrolidine protons resonate near δ 3.5–4.0 ppm, while pyridazinone aromatic protons appear downfield at δ 7.5–8.0 ppm .
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-NMR: The pyridazinone carbonyl carbon typically shows a signal around δ 165–170 ppm, with piperidine carbons appearing between δ 25–50 ppm .
Synthesis and Chemical Reactivity
Multi-Step Synthetic Pathways
While explicit details for this specific compound remain proprietary, analogous syntheses follow a modular approach:
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Pyridazinone Ring Formation: Cyclocondensation of 1,4-diketones with hydrazines generates the dihydropyridazinone core .
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Piperidine Substitution: Nucleophilic aromatic substitution at position 2 using 3-aminopiperidine derivatives introduces the piperidinyl group.
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Pyrrolidine Functionalization: Mitsunobu or SN2 reactions install the 3-hydroxypyrrolidine moiety at position 5.
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Salt Formation: Treatment with carbonic acid under controlled pH yields the final ionic complex.
Reactivity and Derivative Synthesis
The compound’s reactivity profile enables targeted modifications:
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Amine Functionalization: The secondary amine on piperidine undergoes acylation or sulfonation to produce prodrug candidates.
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Hydroxyl Group Reactions: The pyrrolidine hydroxyl can participate in etherification or esterification reactions to modulate lipophilicity .
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Ring-Opening Pathways: Strong bases may cleave the pyridazinone ring, necessitating careful selection of reaction conditions.
| Parameter | Specification |
|---|---|
| Personal Protection | Nitrile gloves, ANSI-approved goggles |
| Ventilation | Fume hood with ≥100 fpm face velocity |
| Storage Conditions | -20°C under argon, desiccated |
| Spill Management | Neutralize with 5% sodium bicarbonate |
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